molecular formula C6H11N3S B044390 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine CAS No. 116252-53-0

4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine

Cat. No.: B044390
CAS No.: 116252-53-0
M. Wt: 157.24 g/mol
InChI Key: HYQAPLLDHDEUSD-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds, including drugs and natural products

Preparation Methods

The synthesis of 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine typically involves the reaction of thiazole derivatives with dimethylamine. One common method includes the reaction of 2-aminothiazole with formaldehyde and dimethylamine under acidic conditions. This reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, due to the electron-donating effect of the dimethylaminomethyl group.

Scientific Research Applications

4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug with a thiazole ring substituted with a sulfonamide group.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylaminomethyl group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(dimethylamino)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-9(2)3-5-4-10-6(7)8-5/h4H,3H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQAPLLDHDEUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116252-53-0
Record name 4-[(dimethylamino)methyl]-1,3-thiazol-2-amine
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